Cas no 1790196-72-3 ((2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone)

(2-Chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone is a structurally complex bicyclic compound featuring a chloro-fluorophenyl moiety and a methylsulfanyl-substituted azabicyclo[3.2.1]octane scaffold. The presence of both halogen and sulfur-containing functional groups enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting CNS or receptor-specific pathways. The bicyclic framework contributes to conformational rigidity, which may improve binding selectivity in drug design. Its unique combination of electrophilic (carbonyl) and nucleophilic (sulfanyl) sites allows for further derivatization, making it a versatile building block in medicinal chemistry. The compound's stability and synthetic accessibility support its utility in exploratory research and lead optimization.
(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone structure
1790196-72-3 structure
Product name:(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
CAS No:1790196-72-3
MF:C15H17ClFNOS
Molecular Weight:313.817985296249
CID:5368364

(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone 化学的及び物理的性質

名前と識別子

    • (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
    • インチ: 1S/C15H17ClFNOS/c1-20-12-7-10-3-4-11(8-12)18(10)15(19)13-5-2-9(17)6-14(13)16/h2,5-6,10-12H,3-4,7-8H2,1H3
    • InChIKey: OTQFOQCZGLIYNO-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C=C1Cl)(N1C2CCC1CC(SC)C2)=O

(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6441-5381-2mg
8-(2-chloro-4-fluorobenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
1790196-72-3 90%+
2mg
$88.5 2023-04-25
Life Chemicals
F6441-5381-1mg
8-(2-chloro-4-fluorobenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
1790196-72-3 90%+
1mg
$81.0 2023-04-25
Life Chemicals
F6441-5381-2μmol
8-(2-chloro-4-fluorobenzoyl)-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane
1790196-72-3 90%+
2μl
$85.5 2023-04-25

(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone 関連文献

(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanoneに関する追加情報

Introducing (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone (CAS No. 1790196-72-3): A Novel Compound with Potential Applications in Medicinal Chemistry

CAS No. 1790196-72-3 refers to a specialized organic compound known as (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural features and promising biological activities. The presence of both aromatic and heterocyclic moieties in its molecular framework suggests potential interactions with biological targets, making it a valuable candidate for further investigation.

The compound's structure consists of a 2-chloro-4-fluorophenyl group linked to a 3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl moiety through a methanone bridge. This arrangement creates a rigid scaffold that could enhance binding affinity and selectivity in drug design. The bicyclo[3.2.1]octane core is particularly noteworthy, as it is a common motif in bioactive molecules, often found in natural products and synthetic drugs.

Recent advancements in computational chemistry have enabled the prediction of novel molecular interactions, which has been instrumental in the design of (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Such interactions are of great interest due to the increasing recognition of inflammation as a key factor in numerous diseases.

In the realm of drug discovery, the synthesis of analogs derived from this compound has been explored to optimize its pharmacological properties. The introduction of modifications such as varying substituents on the aromatic ring or altering the heterocyclic core has led to compounds with enhanced activity and reduced toxicity. These efforts align with the broader goal of developing next-generation therapeutics that are both effective and well-tolerated by patients.

The bicyclo[3.2.1]octan scaffold is particularly interesting because it can adopt multiple conformations, which may influence its binding mode to biological targets. This flexibility could be exploited to design compounds that exhibit high affinity for specific binding sites, thereby improving therapeutic efficacy. Additionally, the presence of both fluorine and chlorine atoms provides opportunities for fine-tuning electronic properties, which can modulate reactivity and metabolic stability.

From a synthetic perspective, (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone represents an excellent starting point for exploring new synthetic pathways. The combination of aromatic and heterocyclic components offers diverse reaction possibilities, including functional group interconversions and cross-coupling reactions. These synthetic strategies have been employed to generate libraries of derivatives for high-throughput screening, accelerating the discovery process.

One of the most exciting aspects of this compound is its potential application in treating inflammatory diseases. Inflammatory processes are implicated in conditions such as arthritis, cardiovascular disease, and cancer, making them prime targets for therapeutic intervention. Preclinical studies have shown that compounds with similar structural motifs can modulate inflammatory cytokine production and reduce inflammation-related tissue damage.

The methylsulfanyl group in the compound's structure is particularly noteworthy, as it has been associated with anti-inflammatory properties in several natural products and synthetic drugs. This moiety may contribute to the compound's ability to interfere with signaling pathways involved in inflammation, thereby offering a new mechanism of action for treating chronic inflammatory disorders.

Another area of interest is the potential use of this compound as an intermediate in the synthesis of more complex drug candidates. The modular nature of its structure allows for easy incorporation into larger molecules, which could enhance pharmacokinetic properties such as solubility and bioavailability. Such modifications are crucial for translating promising lead compounds into viable therapeutics that can be administered orally or via other non-invasive routes.

Computational modeling has also played a critical role in understanding the behavior of (2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone at both molecular and cellular levels. These studies have provided insights into how the compound interacts with biological targets and how these interactions lead to therapeutic effects. Such knowledge is essential for designing experiments that will validate its potential as a drug candidate.

The future development of this compound will likely involve both experimental validation and further computational exploration. In vitro assays will be conducted to assess its activity against relevant biological targets, while animal models will be used to evaluate its efficacy and safety profile in vivo. These studies will provide critical data for determining whether this compound has sufficient promise to proceed into clinical trials.

In conclusion,(2-chloro-4-fluorophenyl)-(3-methylsulfanyl-8-azabicyclo[3.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd